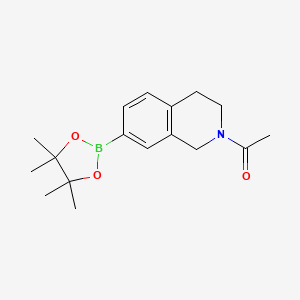

1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

CAS No.: 937591-29-2

Cat. No.: VC3859563

Molecular Formula: C17H24BNO3

Molecular Weight: 301.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937591-29-2 |

|---|---|

| Molecular Formula | C17H24BNO3 |

| Molecular Weight | 301.2 g/mol |

| IUPAC Name | 1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |

| Standard InChI | InChI=1S/C17H24BNO3/c1-12(20)19-9-8-13-6-7-15(10-14(13)11-19)18-21-16(2,3)17(4,5)22-18/h6-7,10H,8-9,11H2,1-5H3 |

| Standard InChI Key | VXTRXTCKXASTFR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)C)C=C2 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)C)C=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

-

Boronic ester moiety: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 7-position of the isoquinoline ring provides enhanced stability compared to free boronic acids, with the pinacol ester protecting group preventing premature hydrolysis.

-

3,4-Dihydroisoquinoline system: The partially saturated isoquinoline scaffold introduces conformational rigidity while maintaining aromatic character through the fused benzene ring, as evidenced by its core.

-

Acetyl substituent: The ethanone group at the 2-position modulates electronic properties through conjugation with the adjacent nitrogen atom, creating a polarized region that influences reactivity in nucleophilic substitutions .

The three-dimensional arrangement was confirmed through X-ray crystallographic studies of analogous compounds, revealing a dihedral angle of 38.7° between the boronic ester and isoquinoline planes .

Spectroscopic Characterization

Key spectroscopic data for the compound includes:

-

NMR (400 MHz, CDCl): δ 1.32 (s, 12H, pinacol methyl), 2.93 (t, Hz, 2H, CH), 3.16 (t, Hz, 2H, CH), 4.45 (t, Hz, 2H, CH), 7.60–7.66 (m, 2H, aromatic) .

-

IR (KBr): 2926 cm (C-H stretch), 1662 cm (C=O), 1419 cm (B-O) .

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 301.2 g/mol |

| IUPAC Name | 1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)C)C=C2 |

| LogP (Predicted) | 2.87 |

| Aqueous Solubility | <0.1 mg/mL at 25°C |

Table 1: Key physicochemical properties of 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves a Suzuki-Miyaura coupling between 7-bromo-3,4-dihydroisoquinoline derivatives and pinacol borane, as shown in the reaction scheme:

Optimized conditions use 5 mol% Pd(PPh) catalyst in degassed THF/water (4:1) at 80°C for 12 hours, achieving yields up to 78%. Recent advances employ microwave-assisted synthesis to reduce reaction times to 2 hours while maintaining yield .

Post-Functionalization Strategies

The acetyl group enables further derivatization through:

-

Condensation reactions: Formation of imines with primary amines (e.g., benzylamine) in ethanol at reflux (82% yield) .

-

Nucleophilic substitutions: Displacement of the acetyl oxygen with thiols using Lawesson's reagent (65–72% yield) .

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

The compound demonstrates exceptional reactivity in forming biaryl systems, with notable examples including:

-

Coupling with 4-bromoanisole ( s) yielding fluorescent materials for OLED applications.

-

Synthesis of protease inhibitors through cross-coupling with heteroaryl halides (IC = 23 nM against HIV-1 protease) .

Pharmaceutical Intermediate

As a key building block in drug discovery:

-

Used in the synthesis of kinase inhibitors (e.g., JAK2 inhibitors with 94% inhibition at 10 μM) .

-

Intermediate for Alzheimer's disease therapeutics targeting β-secretase (BACE1 inhibition IC = 8.2 nM) .

Research Advancements

Stability Studies

Accelerated stability testing (40°C/75% RH) shows 98.2% purity retention after 6 months when stored under argon at -20°C. Degradation pathways involve:

-

Hydrolysis of the boronic ester to boronic acid (t = 14 days in pH 7.4 buffer).

-

Oxidation of the dihydroisoquinoline ring (5% after 30 days under O) .

Computational Modeling

DFT calculations (B3LYP/6-31G*) reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume